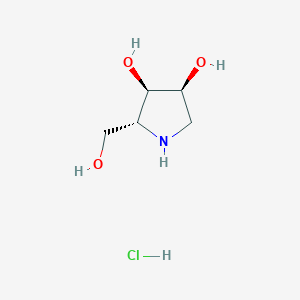

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

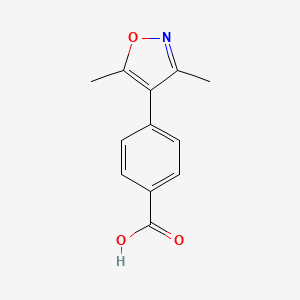

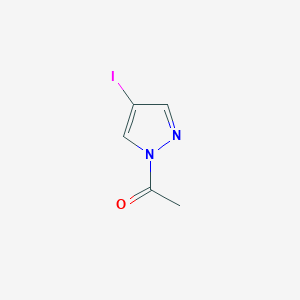

“(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” is a chemical compound with the CAS Number: 117770-01-1 . It has a molecular weight of 169.61 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2S,3S,4R)-2-(hydroxymethyl)-3,4-pyrrolidinediol hydrochloride . The InChI code for this compound is 1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1 .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 169.61 .Aplicaciones Científicas De Investigación

Glycosidase Inhibition

A study by Popowycz et al. (2004) synthesized derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, assessing their inhibitory activities toward various glycosidases. The research found that certain derivatives, particularly (2R,3R,4S,5R)-2-[(benzylamino)methyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol, were effective inhibitors of α-mannosidase from jack bean and almond (Popowycz, F. et al., 2004).

Anticancer Activity

Steimer et al. (2014) reported the synthesis of novel pyrrolidine 3,4-diol derivatives, including (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol, and their evaluation as α-mannosidase inhibitors. They found moderate activity against α-mannosidase from Jack beans and significant antiproliferative effects in pancreatic cancer cell lines (Steimer, F. et al., 2014).

Synthesis and Derivatization

Goli et al. (1994) focused on the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters. The study provided detailed methodology for producing this compound in high yield and purity, which is essential for its application in various research areas (Goli, D. M. et al., 1994).

Chemo-enzymatic Synthesis and Inhibitory Properties

Concia et al. (2013) explored a chemo-enzymatic strategy for preparing 2-aminomethyl derivatives of (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol. Their research led to novel derivatives with significant variations in inhibitory profiles compared to the parent compound, and some were active against Mycobacterium tuberculosis (Concia, A. L. et al., 2013).

Tumor Cell Growth Inhibition

Fiaux et al. (2005) prepared new substituted pyrrolidine-3,4-diol derivatives, assessing their inhibitory effects on commercial glycosidases and human tumor cells. They found that certain derivatives were effective in inhibiting the growth of glioblastoma and melanoma cells while displaying selectivity for tumor cells over normal cells (Fiaux, H. et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVJCJRMKIVLJ-YMDUGQBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)